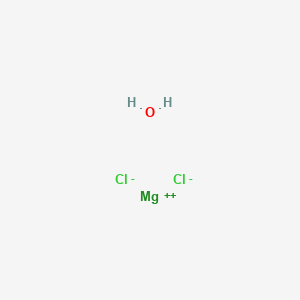

Magnesium chloride, monohydrate

説明

特性

CAS番号 |

22756-14-5 |

|---|---|

分子式 |

Cl2H2MgO |

分子量 |

113.22 g/mol |

IUPAC名 |

magnesium;dichloride;hydrate |

InChI |

InChI=1S/2ClH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChIキー |

MJMDTFNVECGTEM-UHFFFAOYSA-L |

SMILES |

O.[Mg+2].[Cl-].[Cl-] |

正規SMILES |

O.[Mg+2].[Cl-].[Cl-] |

関連するCAS |

7791-18-6 |

製品の起源 |

United States |

準備方法

Stepwise Dehydration Mechanism

Magnesium chloride hydrates lose water incrementally at specific temperature thresholds. For example:

-

Hexahydrate (MgCl₂·6H₂O) : Begins losing water at 116.7°C, forming lower hydrates.

-

Dihydrate (MgCl₂·2H₂O) : Transforms to monohydrate near 300°C under atmospheric pressure.

A critical challenge is halting the dehydration process at the monohydrate stage. Industrial practices often employ multi-stage furnaces with precise temperature zones. For instance, a two-stage reactor might first dehydrate hexahydrate to dihydrate at 180–200°C, followed by a second stage at 250–300°C to yield monohydrate.

Equipment and Parameters

-

Spray Dryers : Used in patent US5514359A to partially dehydrate MgCl₂·6H₂O to dihydrate by combining it with recycled NH₄Cl solutions under HCl gas flow.

-

Rotary Kilns : Enable continuous dehydration with adjustable residence times. Typical parameters include temperatures of 250–300°C and inert gas atmospheres to prevent oxidation.

Table 1: Thermal Dehydration Conditions for MgCl₂·H₂O

| Starting Material | Temperature Range (°C) | Atmosphere | Final Product Purity (%) |

|---|---|---|---|

| MgCl₂·6H₂O | 180–300 | N₂ | 92–95 |

| MgCl₂·2H₂O | 250–300 | HCl | 95–98 |

Chemical Dewatering Using Reactive Agents

Chemical methods leverage reactive compounds like thionyl chloride (SOCl₂) or ammonia-alcohol systems to strip water molecules from hydrated MgCl₂. These methods often achieve higher purity by avoiding thermal degradation.

Thionyl Chloride Reaction

The CN104556156A patent details a two-stage process:

Ammonia-Alcohol Precipitation

Patent US5514359A describes dissolving MgCl₂ hydrates in methanol saturated with ammonia and NH₄Cl. The ammoniated complex MgCl₂·6NH₃ precipitates, which is then thermally decomposed:

By adjusting the decomposition temperature to 150–200°C, intermediate monohydrate forms before full deammoniation.

Table 2: Chemical Methods for MgCl₂·H₂O Synthesis

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ Reaction | SOCl₂, HCl | 80–100 | 97 |

| Ammonia-Methanol | NH₃, CH₃OH, NH₄Cl | 150–200 | 90 |

Solution Crystallization from Brines

Natural brines or industrial byproducts can be processed to crystallize MgCl₂·H₂O directly. This method avoids energy-intensive dehydration but requires precise control of evaporation rates and impurity removal.

Vacuum Evaporation

As outlined in US5326432A, concentrated MgCl₂ brines are evaporated under reduced pressure to precipitate hexahydrate, which is then partially dehydrated. For monohydrate, a secondary evaporation step at 90–100°C under 50–70 kPa vacuum is employed.

Solvent Additives

Adding ethanol or acetone to brine lowers water activity, promoting crystallization of lower hydrates. For example, a 30% ethanol-water mixture reduces the solubility of MgCl₂, favoring monohydrate formation at 40°C.

Table 3: Crystallization Parameters

| Brine Source | Solvent | Temperature (°C) | Pressure (kPa) | Product Hydrate |

|---|---|---|---|---|

| Great Salt Lake | None | 90 | 70 | Hexahydrate |

| Synthetic Brine | Ethanol | 40 | 101 | Monohydrate |

Challenges and Mitigation Strategies

Hydrolysis and Oxide Formation

Magnesium chloride is prone to hydrolysis at elevated temperatures, forming MgOHCl or MgO. Key mitigation tactics include:

化学反応の分析

Types of Reactions

Magnesium chloride, monohydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Magnesium chloride can be reduced to metallic magnesium.

Substitution Reactions: It can react with other compounds to form different magnesium salts.

Common Reagents and Conditions

Hydrochloric Acid: Used in the synthesis of magnesium chloride from magnesium hydroxide.

Heat: Applied to dehydrate magnesium chloride hexahydrate to form this compound.

Major Products

Magnesium Metal: Produced through the reduction of magnesium chloride.

Various Magnesium Salts: Formed through substitution reactions with other compounds.

科学的研究の応用

Industrial Applications

1.1 Chemical Manufacturing

Magnesium chloride monohydrate is widely used in the production of various magnesium salts, such as magnesium hydroxide and magnesium oxide. It serves as a catalyst in chemical reactions and is utilized in the synthesis of polyolefins and detergents .

1.2 Construction Industry

In construction, magnesium chloride is employed as an accelerator for cement and mortar binding. Its hygroscopic properties help in moisture retention, enhancing the curing process of concrete .

1.3 De-icing Agent

Due to its low freezing point, magnesium chloride is effective as a de-icing agent for roads and pavements during winter. It is less corrosive than other salts like sodium chloride, making it favorable for use on vehicles and infrastructure .

| Application | Description |

|---|---|

| Chemical Manufacturing | Used to produce magnesium salts and as a catalyst |

| Construction | Acts as a binding accelerator for concrete |

| De-icing Agent | Lowers freezing point; less corrosive than others |

Pharmaceutical Applications

2.1 Medical Uses

Magnesium chloride monohydrate is crucial in medical formulations for replenishing magnesium levels in patients with deficiencies. It is commonly used in intravenous fluids and oral supplements to treat conditions like muscle cramps and arrhythmias .

2.2 Anesthesia for Marine Life

Research indicates that magnesium chloride can effectively immobilize marine invertebrates, such as jellyfish and cephalopods, for scientific study without causing distress. This application is critical for ecological research and conservation efforts .

| Medical Use | Description |

|---|---|

| Electrolyte Replenishment | Used in IV fluids for patients with deficiencies |

| Marine Anesthesia | Immobilizes marine life for research purposes |

Agricultural Applications

3.1 Fertilizer Component

In agriculture, magnesium chloride serves as a magnesium source in fertilizers, promoting plant health and growth. It enhances photosynthesis and improves crop yield by correcting magnesium deficiencies in soil .

3.2 Animal Feed Additive

Magnesium chloride is included in animal feed to prevent magnesium deficiency-related health issues in livestock, thereby improving overall animal health and productivity .

| Agricultural Use | Description |

|---|---|

| Fertilizer Component | Corrects magnesium deficiency in soil |

| Animal Feed Additive | Prevents health issues related to magnesium deficiency |

Environmental Applications

4.1 Wastewater Treatment

Magnesium chloride monohydrate is utilized in wastewater treatment processes as a flocculating agent, aiding in the removal of suspended solids from water . This application helps improve water quality before discharge into natural bodies.

Case Studies

Case Study 1: Use in Marine Biology

A study demonstrated that immersing jellyfish in a solution of magnesium chloride effectively immobilized them for research purposes without causing harm. The study recorded various physiological responses to different concentrations of the compound over time, providing insights into its efficacy and safety .

Case Study 2: Agricultural Impact

Research conducted on various crops showed that applying magnesium chloride as a fertilizer significantly increased crop yield compared to control groups lacking adequate magnesium levels. The study highlighted the importance of magnesium in enhancing photosynthesis and nutrient uptake .

作用機序

Magnesium chloride exerts its effects primarily through the release of magnesium ions. These ions are crucial cofactors in numerous enzymatic reactions, including those involved in protein synthesis and carbohydrate metabolism . Magnesium ions also play a role in reducing serum cholesterol and promoting neuromuscular function by acting on sodium/potassium ATPase .

類似化合物との比較

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

- Solubility: Extremely soluble in water (≥500 g/L at 20°C) and ethanol .

- Thermal Stability: Decomposes upon heating, forming lower hydrates (tetra-, di-, and monohydrate) .

- Applications : Widely used in pharmaceuticals, agriculture (fertilizers), and de-icing agents due to its high solubility and hygroscopicity .

Magnesium Chloride Monohydrate (MgCl₂·H₂O)

- Its formation during dehydration suggests reduced solubility at elevated temperatures .

- Thermal Stability : Stable at higher temperatures, making it preferable for industrial processes requiring heat resistance.

- Applications : Utilized in niche applications where reduced water content is critical, such as in certain catalytic reactions or material synthesis .

Table 1: Key Properties of Magnesium Chloride Hydrates

Comparison with Other Magnesium Salts

Magnesium Sulfate Monohydrate (MgSO₄·H₂O)

- Solubility : Precipitates in chloride solutions at temperatures above 75°C, indicating lower solubility compared to MgCl₂·H₂O under similar conditions .

- Applications : Used in agriculture and medicine (e.g., Epsom salts). Its lower solubility in chloride systems makes it less versatile than MgCl₂·H₂O in high-temperature processes .

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

Table 2: Magnesium Chloride vs. Sulfate Hydrates

Comparison with Other Chloride Salts

Calcium Chloride (CaCl₂)

Sodium Chloride (NaCl)

Table 3: Chloride Salts Comparison

| Compound | Hygroscopicity | Solubility (g/L, 20°C) | Key Application |

|---|---|---|---|

| MgCl₂·H₂O | Moderate | Not explicitly reported | Industrial synthesis |

| CaCl₂ | High | 750 | Desiccant, de-icing |

| NaCl | Low | 360 | Food, fluorescence studies |

| References |

生物活性

Magnesium chloride monohydrate (MgCl₂·H₂O) is a compound with significant biological activity, particularly in marine biology and biomedical applications. This article explores its effects, mechanisms, and applications based on diverse research findings.

Magnesium chloride monohydrate is a white crystalline solid that is highly soluble in water. It is commonly used in various biological and chemical applications due to its ionic properties and ability to influence physiological processes.

1. Anesthetic Properties

Magnesium chloride has been extensively studied for its anesthetic properties in marine organisms. It has been shown to effectively immobilize various species, including jellyfish and cephalopods, without causing significant mortality.

-

Case Study: Jellyfish Immobilization

A study assessed the effectiveness of magnesium chloride in immobilizing Cassiopea sp. jellyfish. The optimal concentration found was 0.092 M, which led to cessation of bell pulsations and unresponsiveness without immediate mortality. Monitoring included recovery time and survival rates post-exposure . -

Case Study: Cephalopod Anesthesia

Research on octopuses demonstrated that immersion in 3.5% magnesium chloride solution resulted in bradycardia (slowed heart rate) and loss of righting reflex within 20 minutes, indicating effective anesthesia . The cardiac function was significantly affected, suggesting a direct impact of magnesium ions on cardiac physiology.

2. Physiological Effects

Magnesium plays a crucial role in various physiological processes across different species.

-

Heart Function

The cardiac effects of magnesium chloride are notable; it influences heart rate and stroke volume through its interaction with sodium and calcium ions. Studies indicate that exposure to magnesium chloride can impair the Frank-Starling mechanism in cephalopods, which is critical for maintaining cardiac output . -

Cellular Mechanisms

In mammalian models, magnesium chloride has been used to protect against oxidative stress in liver cells and enhance cellular functions in vitro. It is involved in buffering systems that maintain cellular homeostasis .

Table: Summary of Biological Effects of Magnesium Chloride Monohydrate

| Study Focus | Organism | Concentration | Key Findings |

|---|---|---|---|

| Jellyfish Immobilization | Cassiopea sp. | 0.092 M | Effective immobilization without mortality |

| Cephalopod Anesthesia | Octopus vulgaris | 3.5% | Induced bradycardia; loss of righting reflex |

| Cardiac Function | Cephalopods | Various | Impaired cardiac response; significant physiological effects |

| Oxidative Stress Protection | Mammalian Cells | Various | Protects liver cells from oxidative damage |

Applications in Research

Magnesium chloride monohydrate is utilized in various research applications:

- Cell Culture : It serves as a supplement in culture media for maintaining osmotic balance and cellular integrity.

- Electrophysiological Studies : Used to prepare serum-free media for brain slice cultures, enhancing the study of neuronal activity .

- Anesthetic Protocols : Its use as an anesthetic agent in marine biology facilitates the study of live specimens without causing distress or death.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for determining magnesium content in magnesium chloride monohydrate, and how should inter-laboratory variability be addressed?

- Methodological Answer : Use flame atomic absorption spectroscopy (FAAS) per GB/T 11064.6-2013 for magnesium quantification in lithium-containing matrices . Calibrate with matrix-matched standards to minimize interference from lithium or chloride ions. For inter-laboratory discrepancies, validate results using inductively coupled plasma atomic emission spectrometry (ICP-AES) as a cross-check, as outlined in GB/T 11064.16-2023, which allows simultaneous multi-element analysis .

Q. How can researchers ensure accurate hydration state characterization of magnesium chloride monohydrate during synthesis?

- Methodological Answer : Combine thermogravimetric analysis (TGA) with X-ray diffraction (XRD). TGA identifies mass loss steps corresponding to water release (e.g., monohydrate → anhydrous at ~117°C), while XRD confirms crystallographic phase purity . For precision, calibrate TGA using reference standards like magnesium chloride hexahydrate (dehydration steps: hexahydrate → tetrahydrate → dihydrate → monohydrate).

Q. What are common impurities in magnesium chloride monohydrate, and how are they quantified?

- Methodological Answer : Major impurities include Ca²⁺, Fe³⁺, and SO₄²⁻. Use ICP-AES (GB/T 11064.16-2023) for multi-element impurity profiling, with detection limits as low as 0.0005% for metals . For sulfate, employ the barium sulfate nephelometry method (GB/T 11064.9-2013), ensuring pH control during precipitation to avoid co-precipitation artifacts .

Advanced Research Questions

Q. How can conflicting magnesium content data arise between FAAS and ICP-AES, and how should researchers resolve this?

- Methodological Answer : Discrepancies often stem from matrix effects (e.g., high chloride concentrations suppressing FAAS signals) or spectral interferences in ICP-AES (e.g., overlapping Mg and Fe emission lines). Mitigate by:

- Diluting samples to reduce matrix concentration in FAAS .

- Using high-resolution ICP-AES with background correction and internal standards (e.g., Yttrium) .

- Validate with standard addition methods for both techniques .

Q. What strategies optimize the dehydration of magnesium chloride hydrates to avoid hydroxychloride (Mg(OH)Cl) formation?

- Methodological Answer : Thermodynamic calculations (e.g., using Hess’s Law) predict that Mg(OH)Cl forms above 181°C under atmospheric conditions . To prevent this:

- Dehydrate under vacuum (<0.1 atm) at 110–120°C to shift equilibrium toward monohydrate retention.

- Use inert gas purging (N₂/Ar) to remove evolved water vapor and suppress hydrolysis .

- Monitor intermediate phases via in-situ XRD or Raman spectroscopy.

Q. How should researchers refine crystal structures of magnesium chloride monohydrate using single-crystal XRD, especially with twinning or poor diffraction quality?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Optimize crystal mounting to minimize absorption (e.g., use a glass fiber coated with Paratone-N oil).

- Structure Solution : Employ SHELXT (charge-flipping algorithm) for ab initio phasing . For twinned crystals, use the TwinRotMat option in SHELXL to model twin domains .

- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate using the IUCr checkCIF tool. Reference the Cambridge Structural Database (CSD) for bond-length/bond-angle comparisons .

Q. What experimental design principles apply when formulating magnesium chloride monohydrate in solid-state matrices (e.g., drug delivery systems)?

- Methodological Answer :

- Use factorial design (e.g., 2³ factorial) to assess variables like excipient ratio, compression force, and humidity. For example, in bilayer tablet formulations, optimize layer compatibility by testing hygroscopicity via dynamic vapor sorption (DVS) .

- Characterize dissolution kinetics using USP Apparatus II (paddle method) with simulated physiological fluids (e.g., 0.1 M HCl for gastric pH).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。